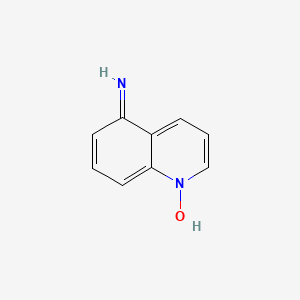
3-Chloro-5,6-dihydroxy-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,6-dihydroxy-L-tyrosine is a halogenated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydroxy-L-tyrosine typically involves the halogenation of L-tyrosine. One common method is the chlorination of L-tyrosine using hypochlorous acid or other chlorinating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination at the desired position on the tyrosine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-Chloro-5,6-dihydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5,6-dihydroxy-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme-catalyzed reactions and its effects on biological systems.
作用機序
The mechanism of action of 3-Chloro-5,6-dihydroxy-L-tyrosine involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for tyrosinase, an enzyme involved in the hydroxylation of tyrosine to form L-DOPA. The compound’s halogenated structure may influence its binding affinity and reactivity with enzymes, leading to unique biochemical effects .
類似化合物との比較
Similar Compounds
3-Iodo-L-tyrosine: Another halogenated derivative of L-tyrosine with iodine instead of chlorine.
3-Nitro-L-tyrosine: A nitrated derivative of L-tyrosine.
3-Methoxy-L-tyrosine: A methoxylated derivative of L-tyrosine.
Uniqueness
3-Chloro-5,6-dihydroxy-L-tyrosine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its chlorine atom can participate in various chemical reactions, making it a versatile compound for research applications. Additionally, its interaction with enzymes and potential therapeutic applications set it apart from other similar compounds .
特性
CAS番号 |
61201-47-6 |
|---|---|
分子式 |
C9H10ClNO5 |
分子量 |
247.63 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-chloro-2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-4-1-3(2-5(11)9(15)16)6(12)8(14)7(4)13/h1,5,12-14H,2,11H2,(H,15,16)/t5-/m0/s1 |
InChIキー |
GAUKEEJIJYIJKD-YFKPBYRVSA-N |
異性体SMILES |
C1=C(C(=C(C(=C1Cl)O)O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)O)O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


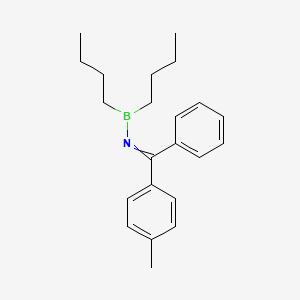

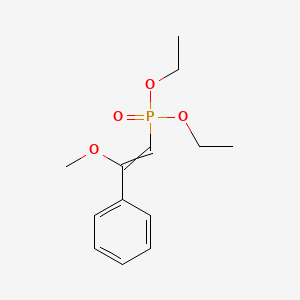
![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)
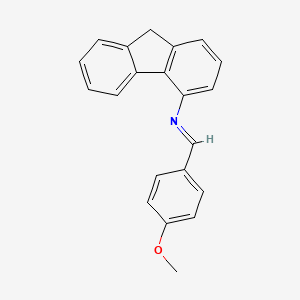
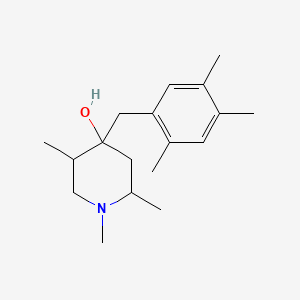
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)
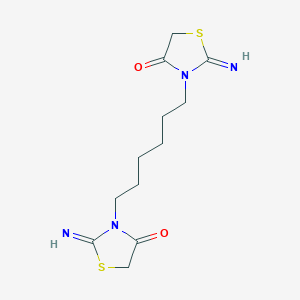
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)

